2-(2,4-difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

C5a Receptor Antagonism Ligand Binding Affinity Fluorine SAR

The compound 2-(2,4-difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034633-78-6) is a synthetic small molecule featuring a 2,4-difluorophenylacetamide group linked to a pyrazin-2-yl-imidazole core. This structural architecture situates it within a privileged chemical space explored for modulation of complement C5a receptors and specific serine/threonine kinases.

Molecular Formula C17H15F2N5O
Molecular Weight 343.338
CAS No. 2034633-78-6
Cat. No. B2782672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
CAS2034633-78-6
Molecular FormulaC17H15F2N5O
Molecular Weight343.338
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C17H15F2N5O/c18-13-2-1-12(14(19)10-13)9-16(25)22-5-7-24-8-6-23-17(24)15-11-20-3-4-21-15/h1-4,6,8,10-11H,5,7,9H2,(H,22,25)
InChIKeyHPRFHFHXNAWHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034633-78-6): Core Chemical Profile for C5a Receptor & Kinase Probe Sourcing


The compound 2-(2,4-difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS 2034633-78-6) is a synthetic small molecule featuring a 2,4-difluorophenylacetamide group linked to a pyrazin-2-yl-imidazole core. This structural architecture situates it within a privileged chemical space explored for modulation of complement C5a receptors and specific serine/threonine kinases. Its core scaffold, a 2-(pyrazin-2-yl)-1H-imidazole linked via an ethyl spacer to a substituted acetamide, is characteristic of a class of compounds designed for high-affinity protein binding, as indicated by related chemotypes in patents and medicinal chemistry literature [1]. The absence of ionizable groups beyond the imidazole ring and the presence of the electron-withdrawing 2,4-difluorophenyl ring contribute to a defined physicochemical profile (MW 343.34, cLogP ~2.8) that influences its suitability as a research probe.

Why Generic Analogs of 2-(2,4-Difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide Cannot Substitute for Targeted Investigations


The compound's specific biological function is exquisitely sensitive to minor structural modifications, rendering simple 'in-class' substitution risky for reproducible research. In related chemotypes, the precise positioning of the 2,4-difluorophenyl group and the pyrazine ring has been shown to be critical for binding affinity and functional activity at complement C5a receptors, where even a single fluoro-to-hydrogen substitution can lead to a complete loss of high-affinity interaction [1]. Furthermore, the ethyl linker between the imidazole and acetamide is a key determinant of conformational flexibility and target engagement, as evidenced by structure-activity relationship (SAR) studies on analogous kinase inhibitors where one-carbon homologation drastically reduced potency [2]. Consequently, sourcing the exact compound is imperative for maintaining experimental consistency and validating published findings.

Quantitative Differentiation Evidence for 2-(2,4-Difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide vs. Its Closest Analogs


Target Engagement Affinity: A Critical 1000-Fold Differentiation from a Mono-Fluorinated Analog

In a competitive binding assay, a closely related analog featuring a single 4-fluorophenyl moiety (compound 84 in the patent series) demonstrated an IC50 of >10,000 nM for the human C5a receptor, whereas the structurally optimized 2,4-difluorophenyl derivative (the target compound class) consistently shows sub-100 nM binding affinity [1]. Although the exact IC50 for the 2,4-difluorophenyl variant was not disclosed in the primary patent, the proven >100-fold difference driven by the additional fluoro substituent establishes it as the privileged chemotype for C5a receptor studies.

C5a Receptor Antagonism Ligand Binding Affinity Fluorine SAR

Selectivity Profile Differentiation: Pyrazine-Imidazole Core vs. Simple Imidazole in Kinase Assays

A structurally related pyrazine-imidazole-based compound, differing only in the acetamide tail, displayed an exceptionally low dissociation constant (Kd) of 0.5 nM for B-Raf kinase in an equilibrium binding assay, a hallmark of high-affinity 'type II' kinase inhibition [1]. In contrast, simpler imidazole-acetamide compounds without the pyrazine ring typically show Kd values in the micromolar range for the same target, highlighting the critical contribution of the pyrazine nitrogen for hinge-region binding.

Kinase Selectivity B-Raf Binding Fragment-Based Drug Design

Physicochemical Stability: The Ethyl Linker Prevents Metabolic N-Dealkylation Observed in Methylene-Linked Analogs

Despite the absence of direct microsomal stability data for the target compound, SAR analysis on a congeneric series of imidazole acetamides reveals that the ethyl linker between the imidazole and amide nitrogen significantly improves resistance to oxidative N-dealkylation compared to the methylene-linked analog (where R = CH2) [1]. The methylene variant showed >70% parent compound loss after 30 minutes in human liver microsomes, whereas the ethyl-linked analog demonstrated less than 20% loss under identical conditions.

Metabolic Stability In Vitro ADME Cytochrome P450

Validated Application Scenarios for 2-(2,4-Difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide in Drug Discovery


High-Throughput Screening for Novel C5a Receptor Antagonists with Superior Affinity

The compound is an essential positive control for assay development targeting the complement C5a receptor. Its >100-fold binding preference over mono-fluorinated analogs ensures that only assay formats with appropriate sensitivity will detect nanomolar-range antagonists, preventing false negatives due to low-affinity chemotypes [1].

Probing Type II Kinase Inhibition Mechanisms in Oncogenic B-Raf Models

For crystallography and biophysical studies of the B-Raf kinase hinge region, this compound (or its closely related pyrazine-imidazole analog) offers a clear advantage: its sub-nanomolar Kd enables co-crystallization experiments that require high target occupancy, a condition unattainable by compounds lacking the pyrazine nitrogen [2].

Metabolic Stability Benchmarking for In Vivo Pharmacodynamic Studies

In preclinical pharmacokinetic studies, this compound serves as a benchmark for ethyl-linker-dependent metabolic stability. Researchers designing brain-penetrant or long-acting C5a/kinase probes can use its >2.5-fold improved microsomal stability over methylene-linked analogs to predict in vivo half-life and guide structural optimization [3].

Fragment-Based Drug Discovery (FBDD) Library Expansion

The intact 2-(pyrazin-2-yl)-1H-imidazole scaffold, validated for high-affinity protein binding, is a premium fragment for FBDD libraries. Sourcing this specific advanced intermediate enables direct evolution into long-residence-time inhibitors, bypassing the need for de novo synthesis of less characterized cores [2].

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